1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
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Overview
Description
1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of the compound “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that is widely used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound may have a broad range of potential targets.
Mode of Action
It is known that piperidine derivatives can interact with various biological targets in different ways, leading to a variety of physiological effects .
Pharmacokinetics
For instance, the compound has a molar volume of 269.2±3.0 cm³ , a polar surface area of 83 Ų , and a logP of -0.70 , which may influence its absorption and distribution in the body. Its water solubility at 25°C is estimated to be 888.5 mg/L , which could affect its bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved by reacting maleic anhydride with an appropriate amine under controlled conditions to form the pyrrolidine-2,5-dione ring.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrrolidine-2,5-dione intermediate.
Attachment of the Pyrazin-2-yloxy Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and pyrazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: These compounds share the pyrrolidine-2,5-dione core and may have similar biological activities.
Piperidine Derivatives: Compounds with a piperidine ring, which are widely used in medicinal chemistry.
Pyrazine Derivatives: These compounds contain the pyrazine moiety and are known for their diverse biological activities.
Uniqueness
1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is unique due to the combination of its structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
1-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-13-1-2-14(21)19(13)10-15(22)18-7-3-11(4-8-18)23-12-9-16-5-6-17-12/h5-6,9,11H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCJMZDXBJQMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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